Cas no 2172165-32-9 (3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid)

3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid
- EN300-1627925
- 2172165-32-9
-
- インチ: 1S/C11H13NO3/c13-6-5-11(10(14)15)7-12-9-4-2-1-3-8(9)11/h1-4,12-13H,5-7H2,(H,14,15)
- InChIKey: LXBGVVWWMUUERW-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCO)C2C=CC=CC=2NC1)=O
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627925-0.25g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 0.25g |
$1051.0 | 2023-05-26 | ||
Enamine | EN300-1627925-2.5g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 2.5g |
$2240.0 | 2023-05-26 | ||
Enamine | EN300-1627925-0.05g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 0.05g |
$959.0 | 2023-05-26 | ||
Enamine | EN300-1627925-10.0g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1627925-1000mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 1000mg |
$1142.0 | 2023-09-22 | ||
Enamine | EN300-1627925-100mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 100mg |
$1005.0 | 2023-09-22 | ||
Enamine | EN300-1627925-250mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 250mg |
$1051.0 | 2023-09-22 | ||
Enamine | EN300-1627925-500mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 500mg |
$1097.0 | 2023-09-22 | ||
Enamine | EN300-1627925-50mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 50mg |
$959.0 | 2023-09-22 | ||
Enamine | EN300-1627925-5000mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 5000mg |
$3313.0 | 2023-09-22 |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acidに関する追加情報
Introduction to 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid (CAS No. 2172165-32-9)
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172165-32-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its indole core structure and functionalized side chains, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of both hydroxyl and carboxylic acid groups makes it a versatile intermediate for synthesizing more complex bioactive molecules.
The indole scaffold is a privileged structure in medicinal chemistry, widely recognized for its role in numerous pharmacologically active agents. Compounds derived from indole have demonstrated efficacy across a spectrum of biological targets, including enzymes, receptors, and signaling pathways. The specific substitution pattern in 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid contributes to its unique chemical and biological properties, making it a valuable building block for further derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of indole derivatives. Studies have highlighted the role of indole-based compounds in modulating inflammatory responses, neurodegenerative diseases, and cancer biology. The hydroxyl group at the 2-position and the carboxylic acid at the 3-position of this compound provide multiple sites for chemical modification, enabling the design of molecules with tailored biological activities. For instance, modifications at these positions can influence solubility, metabolic stability, and target binding affinity.
One of the most compelling aspects of 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles or improved target specificity. The 2-hydroxyethyl side chain introduces a polar region that can enhance aqueous solubility while maintaining lipophilic interactions necessary for membrane permeability. This balance is critical for designing drugs that exhibit optimal bioavailability and therapeutic efficacy.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for indole derivatives. Virtual screening techniques have been employed to identify potential hits based on structural similarity to known bioactive compounds. 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid has been utilized as a query molecule in such screenings, leading to the identification of novel scaffolds with promising biological activities. These computational approaches complement traditional synthetic strategies, enabling faster identification of lead compounds.
The synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid involves multi-step organic transformations that highlight the versatility of indole chemistry. Key synthetic routes include cyclization reactions to form the indole ring system followed by functional group interconversions to introduce the hydroxyl and carboxylic acid moieties. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing the environmental impact and cost associated with production.
In clinical research, derivatives of 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid have shown promise in preclinical models as potential therapeutics for various diseases. For example, modifications at the 5-position of the indole ring have led to compounds with anti-inflammatory properties comparable to established drugs but with improved tolerability. Additionally, studies have explored its role in modulating neurotransmitter systems relevant to central nervous system disorders. These findings underscore the importance of this compound as a scaffold for drug development.
The pharmaceutical industry continues to invest in innovative approaches to utilize natural product-inspired structures like indoles. 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid exemplifies how modifications of simple core structures can yield complex molecules with significant therapeutic potential. Its role as an intermediate in synthesizing drug candidates underscores its importance in modern medicinal chemistry.
Future research directions may focus on optimizing synthetic routes to improve scalability and sustainability. Additionally, exploring new derivatization strategies could uncover additional biological activities or enhance existing ones. The integration of machine learning models with experimental data will further accelerate the discovery pipeline for indole-based compounds like 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid, leading to more efficient drug development processes.
In conclusion,CAS No. 2172165-32-9 represents a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and its role as a versatile intermediate make it a valuable asset in drug discovery efforts. As research continues to uncover new biological targets and synthetic methodologies,3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid will likely remain at the forefront of medicinal chemistry innovation.
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